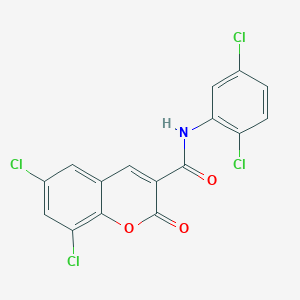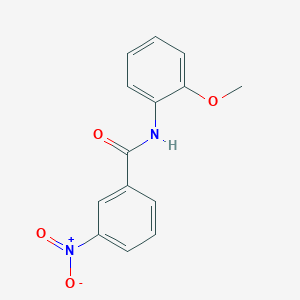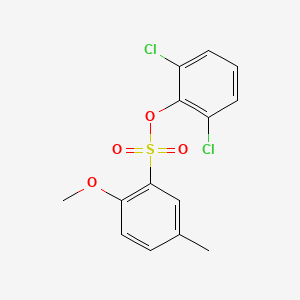
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD0705, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in the treatment of cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cardiovascular function in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potential therapeutic applications, its well-defined chemical structure, and its availability. However, the limitations of using 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. These include further studies to fully understand its mechanism of action, studies to optimize its pharmacokinetic properties, and studies to evaluate its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the potential toxicity of 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its long-term effects on human health. Overall, 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide shows great promise as a potential therapeutic agent for various diseases and warrants further investigation.
Synthesemethoden
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized by a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-chloro-2-methylphenylamine with 4-bromobenzoyl chloride to obtain 1-(4-bromophenyl)-3-chloro-2-methylbenzene. This compound is then reacted with pyrrolidine-3-carboxylic acid to obtain 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-3-pyrrolidinecarboxamide. Finally, this compound is oxidized to obtain 1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-15(20)3-2-4-16(11)21-18(24)12-9-17(23)22(10-12)14-7-5-13(19)6-8-14/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCINLUMGMJMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5130354.png)
![7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5130357.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5130365.png)
![3,4,5,6-tetrachloro-11-methoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5130367.png)

![4-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130377.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5130387.png)
![1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5130399.png)
![1-methyl-1-[3-(1-piperidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B5130406.png)
![1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B5130423.png)

![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)
